

Cross-Validation of BI-4916: A Comparative Analysis with Alternative PHGDH Inhibitors

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Compound of Interest

Compound Name: BI-4916

Cat. No.: B606086

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For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Phosphoglycerate Dehydrogenase (PHGDH) Inhibitors

The burgeoning field of cancer metabolism has identified the de novo serine biosynthesis pathway as a critical engine for tumor growth and proliferation. At the heart of this pathway lies phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme that catalyzes the first committed step. Its inhibition has emerged as a promising therapeutic strategy. This guide provides a comprehensive cross-validation of **BI-4916**, a potent PHGDH inhibitor, by comparing its performance with other widely recognized inhibitors. All data is presented with the goal of facilitating informed decisions in research and drug development.

Performance Comparison of PHGDH Inhibitors

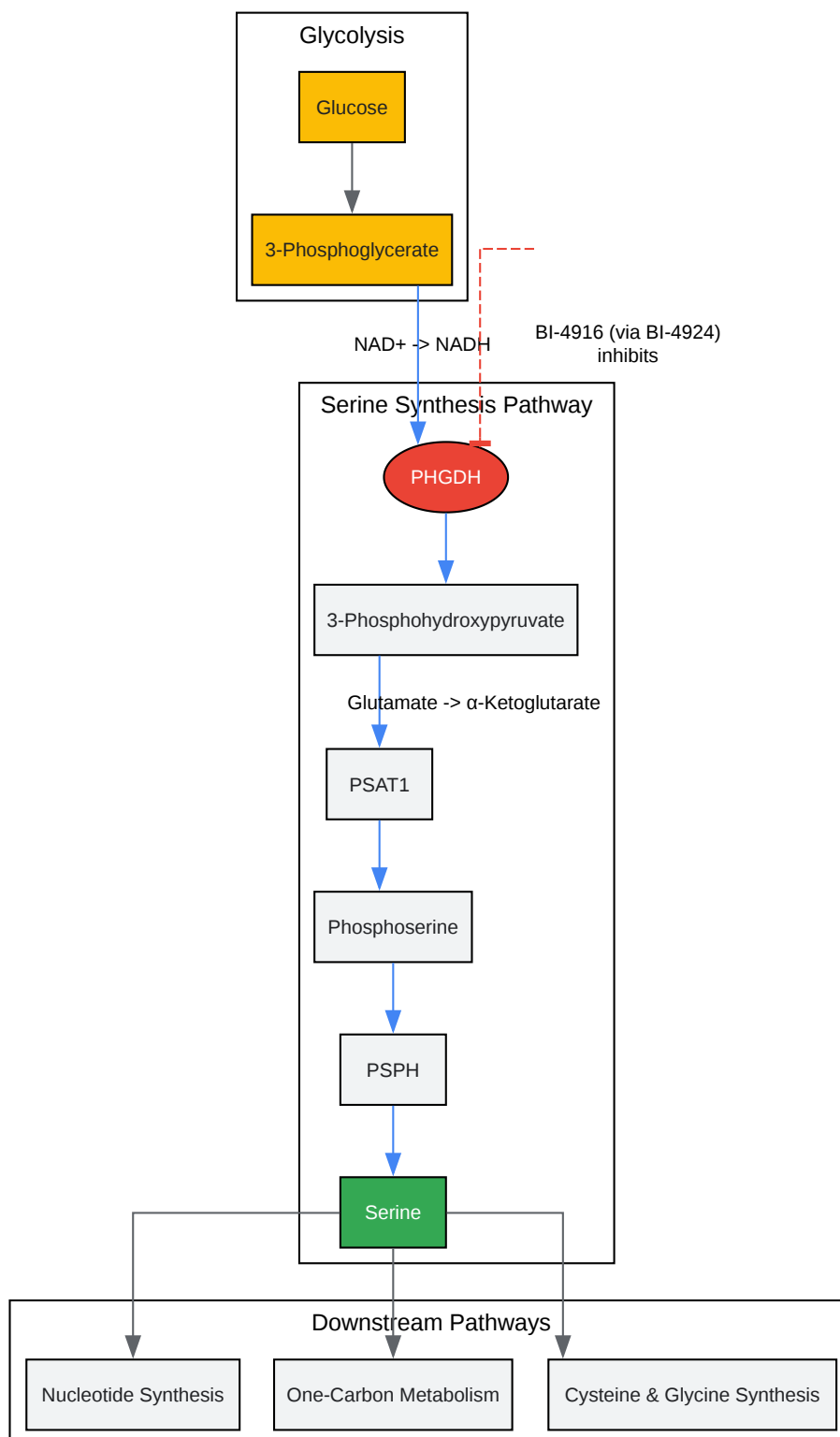
BI-4916 is a cell-permeable prodrug that rapidly converts to its active form, BI-4924, intracellularly. BI-4924 is a highly potent and selective NADH/NAD⁺-competitive inhibitor of PHGDH.^[1] The following tables summarize the in vitro and cellular efficacy of BI-4924 alongside other well-characterized PHGDH inhibitors. It is important to note that direct comparisons of IC₅₀ and EC₅₀ values should be approached with caution, as they can be influenced by the specific assay conditions and cell lines used.

Inhibitor	Chemical Class	In Vitro IC50	Cellular EC50 (Serine Synthesis Inhibition)	Cell Line(s)	Mode of Inhibition
BI-4924 (active form of BI-4916)	Indole amide	3 nM[2]	2.2 µM[3]	Not specified	NADH/NAD+-competitive[3]
CBR-5884	Thiophene Derivative	33 µM[2]	~30 µM	Melanoma, Breast Cancer	Non-competitive[3]
NCT-503	Piperazine-1-carbothioamide	2.5 µM[2][3]	8 - 16 µM	MDA-MB-468, BT-20, HCC70, HT1080, MT-3	Non-competitive with respect to 3-PG and NAD+[3]
PKUMDL-WQ-2101	Not specified	34.8 µM[2]	Not specified	Not specified	Allosteric, Non-NAD+-competing[2]
PKUMDL-WQ-2201	Not specified	35.7 µM[2]	Not specified	Not specified	Allosteric, Non-NAD+-competing[2]
PHGDH-IN-5	Not specified	0.29 µM[2]	Not specified	Cancer cell lines overexpressing PHGDH	Covalent[2]

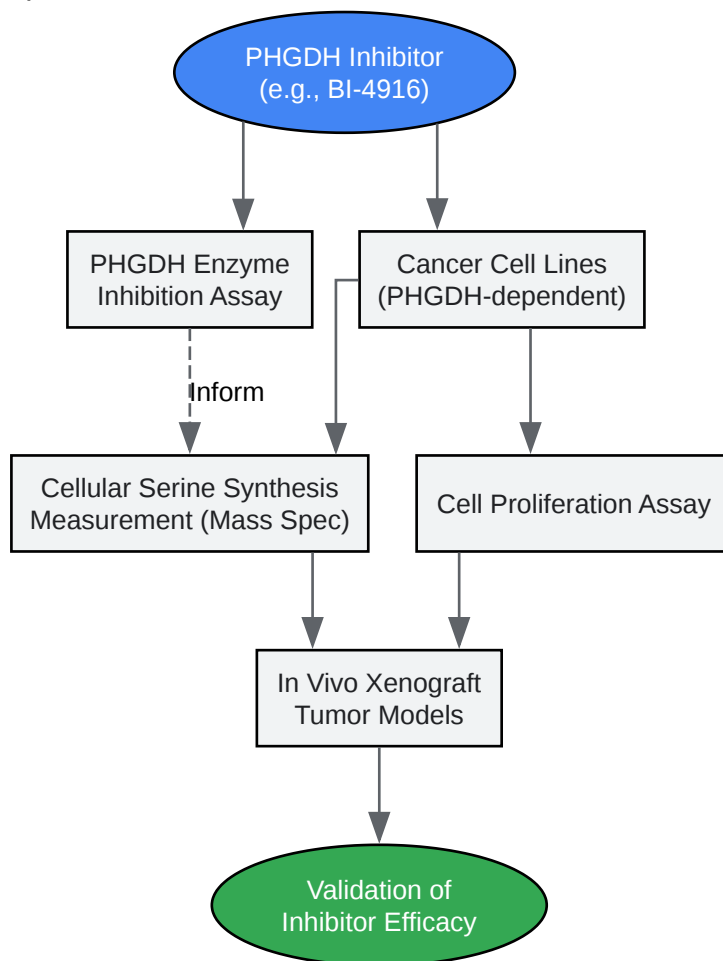
Signaling Pathway and Experimental Workflow

To understand the context of **BI-4916**'s action, it is crucial to visualize its place in the broader metabolic landscape and the methods used to assess its efficacy.

De Novo Serine Biosynthesis Pathway



Experimental Workflow for PHGDH Inhibitor Validation



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References

- 1. Intracellular Trapping of the Selective Phosphoglycerate Dehydrogenase (PHGDH) Inhibitor BI-4924 Disrupts Serine Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]

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